(E)-Desmethyldoxepin

Description

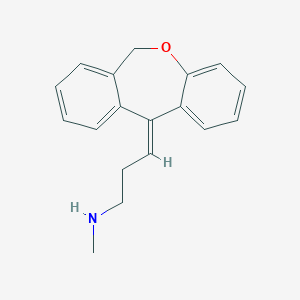

Structure

3D Structure

Propriétés

IUPAC Name |

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3/b16-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKCEFHNSNZIHO-YBEGLDIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701177750 | |

| Record name | (3Z)-3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701177750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58534-46-6 | |

| Record name | (3Z)-3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58534-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-Desmethyldoxepin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058534466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3Z)-3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701177750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLDOXEPIN, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB853T8Y6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Desmethyldoxepin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060840 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Studies on the Biotransformation Pathways of E Desmethyldoxepin

Enzymatic Formation of Desmethyldoxepin from Doxepin (B10761459)

The principal metabolic route for doxepin, which is typically administered as a mixture of (E) and (Z) stereoisomers, is N-demethylation to form desmethyldoxepin. pharmgkb.orgpharmgkb.org This conversion is catalyzed by several CYP isoforms.

Primary Cytochrome P450 Enzymes Involved: CYP2C19

Research has identified CYP2C19 as the main enzyme responsible for the N-demethylation of both (E)- and (Z)-doxepin isomers to their respective desmethyl metabolites. wikipedia.orgpharmgkb.orgnih.gov In vitro studies using human liver microsomes have shown that inhibitors of CYP2C19, such as tranylcypromine (B92988), significantly reduce the formation of desmethyldoxepin by over 50%. nih.gov Further confirmation comes from studies with recombinant human CYPs and microsomes from individuals with different CYP2C19 genotypes, which demonstrated a significantly lower rate of N-demethylation in microsomes with low CYP2C19 activity compared to those with high activity. nih.gov While CYP2C19 is the primary catalyst, its genetic polymorphisms can lead to variations in doxepin metabolism. pharmgkb.orgpgkb.org

Contribution of Other Cytochrome P450 Isoforms: CYP1A2, CYP3A4, CYP2C9

While CYP2C19 plays the lead role, other CYP isoforms contribute to the N-demethylation of doxepin to a lesser extent. pharmgkb.orgnih.gov In vitro inhibition studies have implicated CYP1A2 and CYP2C9 in this pathway. nih.govcaldic.com The use of selective inhibitors furafylline (B147604) (for CYP1A2) and sulfaphenazole (B1682705) (for CYP2C9) resulted in a partial reduction in desmethyldoxepin formation. nih.gov Recombinant human enzymes rh-CYP1A2 and rh-CYP2C9 have also been shown to catalyze the reaction. nih.gov

The involvement of CYP3A4 appears to be minimal. wikipedia.orgnih.gov Some studies using inhibitors like ketoconazole (B1673606) suggested a role for CYP3A4, but others found that troleandomycine (a CYP3A4 inhibitor) had no effect on N-demethylation, and only trace amounts of the metabolite were formed by recombinant CYP3A4. nih.govcaldic.com

Table 1: Cytochrome P450 Isoforms Involved in Doxepin N-demethylation

| Enzyme | Role in N-demethylation | Supporting Evidence |

| CYP2C19 | Primary | Major inhibition by tranylcypromine (>50%); Significant activity in recombinant systems and correlation with genotype. wikipedia.orgnih.gov |

| CYP1A2 | Minor | Partial inhibition by furafylline; Activity shown in recombinant systems. nih.govcaldic.com |

| CYP2C9 | Minor | Partial inhibition by sulfaphenazole; Activity shown in recombinant systems. nih.govcaldic.com |

| CYP3A4 | Minimal / Negligible | Conflicting inhibitor studies; Only trace activity in recombinant systems. wikipedia.orgnih.govcaldic.com |

Subsequent Metabolic Transformations of (E)-Desmethyldoxepin

Once formed, this compound undergoes further metabolism, primarily through hydroxylation, a process that is critical for its eventual elimination from the body.

Hydroxylation Processes

Hydroxylation of the dibenz[b,e]oxepin ring is a key secondary metabolic step for both doxepin and desmethyldoxepin. Urinary metabolite analysis has identified (E)-2-hydroxy-N-desmethyldoxepin as a significant product. nih.gov This reaction is highly dependent on a specific, genetically polymorphic enzyme.

The hydroxylation of this compound is an exclusively stereospecific process catalyzed by CYP2D6. caldic.comnih.govg-standaard.nl In vitro studies have demonstrated that recombinant CYP2D6 and human liver microsomes hydroxylate this compound with high affinity. caldic.comnih.gov In contrast, there is no evidence of hydroxylation for the Z-isomer of desmethyldoxepin, which appears to be a terminal oxidative metabolite. caldic.comncats.io The consumption of this compound in liver microsomes is significantly inhibited by quinidine, a potent CYP2D6 inhibitor, confirming the enzyme's central role. caldic.comnih.gov This stereoselective metabolism explains the more rapid metabolism of the E-isomers compared to the Z-isomers. caldic.comncats.io

The gene encoding CYP2D6 is highly polymorphic, leading to distinct population phenotypes with varying enzyme activity, categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). g-standaard.nlpharmgkb.org This genetic variation has a major impact on the clearance of this compound.

Studies in healthy volunteers have shown that the plasma concentration of desmethyldoxepin is highly dependent on the CYP2D6 genotype. nih.govresearchgate.net Individuals classified as CYP2D6 poor metabolizers (PMs) exhibit significantly reduced clearance and consequently higher plasma concentrations of desmethyldoxepin compared to extensive metabolizers (EMs). pharmgkb.orgnih.gov One study reported that the area under the curve (AUC) for desmethyldoxepin was more than fourfold higher in PMs than in EMs. pharmgkb.orgpharmgkb.org Conversely, ultrarapid metabolizers (UMs) show increased clearance and lower plasma concentrations of the metabolite. researchgate.net This demonstrates that the genetic status of CYP2D6 is a critical determinant in the hydroxylation and subsequent clearance of this compound. g-standaard.nlnih.gov

Table 2: Effect of CYP2D6 Metabolizer Status on this compound Pharmacokinetics

| CYP2D6 Metabolizer Status | Effect on this compound Clearance | Effect on this compound Plasma Concentration (AUC) |

| Poor Metabolizer (PM) | Significantly Decreased | Significantly Increased (e.g., >4-fold higher than EMs). pharmgkb.orgpharmgkb.org |

| Intermediate Metabolizer (IM) | Decreased | Increased (levels between PM and EM). nih.gov |

| Extensive Metabolizer (EM) | Normal | Baseline/Normal. nih.gov |

| Ultrarapid Metabolizer (UM) | Increased | Decreased. researchgate.net |

Conjugation Reactions: Glucuronidation of Hydroxylated Metabolites

Following phase I oxidative reactions, hydroxylated metabolites of this compound undergo phase II conjugation, primarily through glucuronidation. This process involves the attachment of glucuronic acid to the hydroxyl group, which increases the water solubility of the metabolites, facilitating their renal excretion.

Research has identified that the glucuronide conjugates of hydroxylated metabolites are major end-products found in urine. caldic.com Specifically, the glucuronide conjugates of (E)-2-hydroxydoxepin and (E)-2-hydroxy-N-desmethyldoxepin have been shown to be quantitatively significant urinary metabolites. caldic.com The hydroxylation, a prerequisite for this conjugation, is catalyzed predominantly by the cytochrome P450 enzyme CYP2D6, which shows a strong preference for the E-isomers of both doxepin and desmethyldoxepin. pharmgkb.orgpharmgkb.orgpharmgkb.orgnih.gov These hydroxylated isomers are then readily conjugated with glucuronic acid. pharmgkb.orgpharmgkb.org This pathway represents a crucial step in the detoxification and elimination of this compound.

Formation of Di-desmethylated Metabolites (e.g., Didesmethyldoxepin)

Further demethylation of desmethyldoxepin leads to the formation of a di-desmethylated metabolite, known as didesmethyldoxepin. caldic.compharmgkb.org This metabolite is produced through the subsequent demethylation of desmethyldoxepin. pharmgkb.org The presence of didesmethyldoxepin has been confirmed in both the plasma and cerebrospinal fluid of patients undergoing doxepin therapy, indicating its ability to cross the blood-brain barrier. pharmgkb.org While its pharmacological activity is less characterized than that of its precursors, its formation represents another step in the metabolic cascade of doxepin and its primary metabolites.

Investigation of Other Oxidative Pathways (e.g., N-Oxide Formation)

Beyond hydroxylation and demethylation, another oxidative pathway involved in the metabolism of doxepin and its metabolites is N-oxidation. This reaction leads to the formation of doxepin N-oxide. caldic.compharmgkb.org Both (E)- and (Z)-isomers of doxepin N-oxide have been identified as urinary metabolites. caldic.com Following its formation, doxepin N-oxide can also undergo glucuronidation, forming N-oxide glucuronide conjugates, which contributes to its elimination. pharmgkb.orguni.lu The formation of N-oxides represents an alternative route for the biotransformation of the tertiary amine side chain of the parent compound, doxepin.

Isomer-Specific Metabolic Fate and Stereochemical Dynamics

Differential Metabolic Elimination Rates of (E)- vs. (Z)-Desmethyldoxepin

A key finding in the study of desmethyldoxepin is the markedly different elimination rates of its geometric isomers. Research consistently shows that the (E)-isomer is metabolized and eliminated more rapidly than the (Z)-isomer. caldic.compharmgkb.orgnih.govcanada.ca

This stereoselectivity is primarily attributed to the activity of the CYP2D6 enzyme. pharmgkb.orgnih.gov CYP2D6 is a major enzyme in doxepin metabolism, and it predominantly catalyzes the hydroxylation of the (E)-isomers of both doxepin and desmethyldoxepin with high affinity. caldic.compharmgkb.orgnih.gov In contrast, there is no evidence of Z-doxepin hydroxylation, and (Z)-desmethyldoxepin appears to be a terminal oxidative metabolite with limited further pathways for elimination. caldic.compharmgkb.orgnih.govncats.io This leads to a faster metabolic consumption of this compound. nih.gov The consequence of this differential metabolism is an apparent enrichment of the (Z)-N-desmethyldoxepin isomer in the plasma of individuals taking doxepin. caldic.compharmgkb.orgnih.gov While the administered drug has an (E):(Z) ratio of approximately 85:15, the plasma ratio of the desmethyl metabolites is often closer to 1:1, with the concentration of the (Z)-isomer sometimes exceeding that of the (E)-isomer. caldic.comwikipedia.orgwikipedia.org

| Finding | Enzyme Involved | Consequence | Reference |

|---|---|---|---|

| (E)-doxepin and (E)-N-desmethyldoxepin are rapidly hydroxylated. | CYP2D6 | Faster metabolic clearance of the (E)-isomers. | caldic.compharmgkb.orgnih.gov |

| No evidence of hydroxylation for Z-doxepin. | CYP2D6 | (Z)-N-desmethyldoxepin is a near-terminal metabolite. | caldic.compharmgkb.orgnih.gov |

| Metabolic consumption of (E)-doxepin is greater than (Z)-doxepin. | Human Liver Microsomes (with CYP2D6 activity) | More rapid metabolism of the E-isomeric form. | nih.gov |

| Plasma ratio of (E):(Z) desmethyldoxepin approaches 1:1, despite 85:15 administration ratio. | Overall in vivo metabolism | Enrichment of (Z)-N-desmethyldoxepin in plasma. | caldic.comwikipedia.orgwikipedia.org |

Stereoselective N-Glucuronidation Mechanisms

Conjugation with glucuronic acid is a significant pathway for the elimination of doxepin metabolites. Evidence suggests that this process is also stereoselective. Nitrogen-linked quaternary glucuronide conjugates of both (E)- and (Z)-doxepin have been identified in urine. caldic.com Furthermore, in vitro studies have suggested that the stereoselective N-glucuronidation of desmethyldoxepin is a likely contributor to the observed distortion of the isomer ratio in plasma. canada.ca This indicates that the efficiency of glucuronidation may differ between the (E)- and (Z)-isomers of desmethyldoxepin, further influencing their respective plasma concentrations and elimination half-lives.

Assessment of Isomer Interconversion during Biotransformation

Studies investigating the stereochemical fate of doxepin have revealed a novel biotransformation process. While there is no evidence of interconversion between the (E)- and (Z)-isomers of the parent drug, doxepin, a geometric isomerization has been shown to occur during its N-demethylation to desmethyldoxepin. researchgate.netresearchgate.netnih.gov

In a study utilizing deuterium-labeled doxepin isomers administered to healthy males, significant amounts of (Z)-N-desmethyldoxepin were formed and excreted following a dose of (E)-doxepin. researchgate.netresearchgate.netnih.gov Conversely, only small amounts of (E)-N-desmethyldoxepin were formed from (Z)-doxepin in most subjects. researchgate.netnih.gov This finding indicates that a unidirectional isomerization from the (E) to the (Z) configuration occurs during the metabolic process of N-demethylation. researchgate.netresearchgate.netnih.gov Researchers have proposed that this may involve the formation of a transient intermediate where the exocyclic double bond is hydrated and subsequently dehydrated, allowing for the change in geometric configuration. researchgate.netresearchgate.netnih.gov This biotransformation process provides a direct explanation for why the plasma concentration ratio of (Z)/(E)-N-desmethyldoxepin is often higher than that of the administered doxepin isomers. researchgate.netresearchgate.net

Preclinical Pharmacological Investigations and Mechanism of Action Research for E Desmethyldoxepin

Ligand-Receptor Interaction Studies

The interaction of (E)-Desmethyldoxepin with various neurotransmitter receptors and transporters has been a subject of preclinical investigation, primarily through in vitro binding assays. These studies help to elucidate its mechanism of action and differentiate its activity profile from both its (Z)-isomer and the parent compound, doxepin (B10761459).

The affinity of this compound for the serotonin (B10506) transporter (SERT) is considerably lower than its affinity for the norepinephrine (B1679862) transporter. wikipedia.org This contributes to its profile as a selective NRI. In contrast to its metabolite, the parent compound (E)-doxepin is reported to be a more active inhibitor of serotonin reuptake than the (Z)-doxepin isomer. pharmgkb.org This highlights the significant shift in pharmacology that occurs upon demethylation of the molecule.

Doxepin is a very potent antagonist of histamine (B1213489) H1 and H2 receptors. pharmgkb.org The metabolite, desmethyldoxepin, demonstrates less potent antihistaminergic activity compared to the parent compound. wikipedia.org Studies focusing on the stereoselectivity of the parent drug at the H1 receptor have found that the (Z)-doxepin isomer possesses a significantly higher binding affinity than the (E)-doxepin isomer. fda.gov This suggests that this compound likely contributes less to the antihistaminic effects of doxepin treatment compared to its (Z)-counterpart.

This compound exhibits reduced activity at alpha-1 adrenergic and muscarinic cholinergic receptors compared to doxepin. wikipedia.org This is a characteristic feature of demethylated tricyclic antidepressant metabolites, leading to a lower potential for side effects such as orthostatic hypotension and anticholinergic effects (e.g., dry mouth, constipation). wikipedia.org Preclinical studies have demonstrated that desmethyldoxepin has weaker anticholinergic activity than doxepin. service.gov.uk Furthermore, investigations into the parent compound's isomers revealed that the trans or (E)-isomer of doxepin has less central anticholinergic activity than the cis or (Z)-isomer, suggesting a similar trend for the desmethylated metabolites. service.gov.uk

Table 1: Comparative Receptor Profile of Doxepin Metabolites

| Receptor/Transporter | This compound Activity Profile |

|---|---|

| Norepinephrine Transporter (NET) | Potent and selective inhibition |

| Serotonin Transporter (SERT) | Weak inhibition |

| Histamine H1/H2 Receptors | Reduced antagonist activity (compared to doxepin) |

| Alpha-1 Adrenergic Receptors | Reduced antagonist activity (compared to doxepin) |

| Muscarinic Cholinergic Receptors | Reduced antagonist activity (compared to doxepin) |

Neuropharmacological Effects in Animal Models

The behavioral effects of this compound in animals are reflective of its receptor interaction profile, particularly its influence on motor function.

Preclinical studies in animal models, primarily mice, have investigated the effects of desmethyldoxepin on movement and coordination. In mice, desmethyldoxepin (as an isomeric mixture) was found to be more potent than the parent drug doxepin at inhibiting spontaneous locomotor activity. service.gov.uk This central nervous system depressant effect contrasts with the stimulant effects observed at lower doses of doxepin but aligns with the ataxia and reduced motor activity seen at higher doxepin doses. service.gov.uk

Evaluation of Central Nervous System Excitatory and Depressant Effects

Preclinical studies have demonstrated that this compound exhibits significant activity on the central nervous system (CNS), primarily characterized by depressant effects. In studies using mice, desmethyldoxepin was found to be more potent than its parent compound, doxepin, at inhibiting spontaneous locomotor activity. wikipedia.org While lower doses of doxepin stimulated motor activity, higher doses led to CNS depression, including ataxia and reduced movement. wikipedia.org Desmethyldoxepin's greater activity in reducing spontaneous locomotion suggests it is a significant contributor to the sedative and CNS depressant effects of doxepin. wikipedia.orgmims.com This profile is consistent with the actions of many tricyclic antidepressants, which can produce a range of effects from sedation to stimulation depending on the specific compound and dosage. mims.comfishersci.ca

Behavioral Studies: Assessment in Models Mimicking Relevant Neuropsychiatric States (e.g., Reserpine-Induced Effects)

To assess potential antidepressant activity, this compound has been evaluated in established animal models that mimic depressive-like states. One such model involves the administration of reserpine, a substance that depletes monoamines like norepinephrine and serotonin in the brain, leading to effects such as hypothermia and catalepsy in rodents. wikipedia.orgmims.com In studies on mice, desmethyldoxepin proved to be as active as doxepin in counteracting reserpine-induced hypothermia. wikipedia.org This finding is significant as the reversal of reserpine-induced effects is a classic preclinical test used to predict antidepressant efficacy. wikipedia.orgwikipedia.org The potency of desmethyldoxepin in this model suggests it plays a crucial role in the antidepressant properties of doxepin. wikipedia.org

Table 1: Effect of Desmethyldoxepin on Reserpine-Induced Effects in Mice

| Compound | Test Model | Observed Effect | Relative Potency | Source |

|---|---|---|---|---|

| Desmethyldoxepin | Reserpine-Induced Hypothermia | Antagonism of hypothermia | As active as Doxepin | wikipedia.org |

| Doxepin | Reserpine-Induced Hypothermia | Antagonism of hypothermia | - | wikipedia.org |

| Amitriptyline | Reserpine-Induced Hypothermia | Antagonism of hypothermia | More potent than Doxepin | wikipedia.org |

| Imipramine | Reserpine-Induced Hypothermia | Antagonism of hypothermia | More potent than Doxepin | wikipedia.org |

In Vitro Receptor Binding and Functional Assays

The mechanism of action of this compound has been further characterized through in vitro receptor binding and functional assays. As a metabolite of doxepin, its pharmacological actions are related to the broader class of tricyclic antidepressants. wikipedia.orgwikipedia.org These compounds typically exert their effects by inhibiting the reuptake of key neurotransmitters in the synaptic cleft. wikipedia.org

This compound is recognized as a potent and selective norepinephrine reuptake inhibitor (NRI). wikipedia.orgwikipedia.org Compared to its parent compound, doxepin, it is a much more potent inhibitor of norepinephrine reuptake and a less potent inhibitor of serotonin reuptake. wikipedia.org This increased selectivity for the norepinephrine transporter is a common characteristic of demethylated metabolites of tertiary amine TCAs. wikipedia.org Furthermore, desmethyldoxepin demonstrates strong binding to histamine H1 and H2 receptors, which likely contributes to its sedative properties. wikipedia.org It is generally observed that these demethylated metabolites have less potent anticholinergic and antiadrenergic activities compared to their parent tertiary amine compounds. wikipedia.org

Table 2: Comparative Receptor Activity Profile

| Compound | Primary Mechanism | Receptor Interactions | Source |

|---|---|---|---|

| This compound | Potent and selective Norepinephrine Reuptake Inhibitor (NRI) | Strong binding to Histamine H1 and H2 receptors. Less potent anticholinergic and antiadrenergic activity than doxepin. | wikipedia.orgwikipedia.org |

| Doxepin | Norepinephrine and Serotonin Reuptake Inhibitor | Antagonist at Histamine H1, 5-HT2, alpha-1 adrenergic, and muscarinic receptors. | wikipedia.org |

Advanced Analytical Methodologies for E Desmethyldoxepin Quantification and Characterization

Chromatographic Techniques for Stereoselective Analysis

Chromatographic methods are the cornerstone for the separation and quantification of (E)-Desmethyldoxepin from its isomers and other related compounds in various biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques widely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. walshmedicalmedia.com When coupled with UV detection, it provides a robust method for the quantification of this compound.

The separation of the geometric isomers of Desmethyldoxepin, (E)- and (Z)-Desmethyldoxepin, presents a significant analytical challenge due to their structural similarity. Both normal phase and reverse phase HPLC systems have been developed to achieve this stereoselective separation.

Normal Phase HPLC:

Normal phase HPLC has proven effective in separating the cis and trans isomers of both Doxepin (B10761459) and Desmethyldoxepin. collectionscanada.gc.ca A normal phase system utilizing a silica (B1680970) column can achieve baseline resolution of these isomers. humanjournals.com For instance, a method employing a silica column with a mobile phase of hexane-methanol-nonylamine (95:5:0.3, v/v/v) has been successfully used for the simultaneous measurement of both cis and trans isomers of Doxepin and N-Desmethyldoxepin. humanjournals.comresearchgate.net Another study reported the use of a 3-micron analytical silica column (6 x 100 mm) for the quantitative determination of E- and Z-doxepin and E- and Z-desmethyldoxepin in serum. nih.gov

Reverse Phase HPLC:

Reverse phase HPLC (RP-HPLC) is the most common mode of HPLC used in pharmaceutical analysis due to its applicability to a wide range of molecules. humanjournals.com The separation of (E)- and (Z)-isomers of Doxepin and its metabolites has been achieved using various C18 and other stationary phases. humanjournals.comphenomenex.com For example, a Kinetex 2.6 µm Biphenyl column has demonstrated the ability to completely separate the (E) and (Z) isomers of Doxepin, a feat attributed to a combination of pi-pi and polar interactions with the stationary phase. phenomenex.com Similarly, a Luna Omega 1.6 µm C18 column has also shown the capability to separate these isomers when using methanol (B129727) in the mobile phase. phenomenex.com The choice of stationary phase is critical; for instance, a study comparing C8, C18, and phenyl columns found that a Nova-Pak C18 column provided the best separation for a suite of tricyclic antidepressants. researchgate.net

Interactive Table: HPLC Columns for Isomer Separation

| Stationary Phase | Mode | Isomers Separated | Reference |

| Silica | Normal Phase | (E)- and (Z)-Doxepin, (E)- and (Z)-Desmethyldoxepin | humanjournals.comresearchgate.netnih.gov |

| Kinetex Biphenyl | Reverse Phase | (E)- and (Z)-Doxepin | phenomenex.com |

| Luna Omega C18 | Reverse Phase | (E)- and (Z)-Doxepin | phenomenex.com |

| Phenomenex Luna C18 | Reverse Phase | Doxepin and Desmethyldoxepin | humanjournals.comresearchgate.netresearchgate.net |

The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation, resolution, and analysis time. unair.ac.id

In normal phase HPLC , a common mobile phase for separating Doxepin and Desmethyldoxepin isomers consists of a mixture of a non-polar solvent like hexane, a polar modifier such as methanol, and an amine additive like nonylamine (B85610) to improve peak shape. humanjournals.comresearchgate.net One reported mobile phase composition is hexane-methanol-nonylamine (95:5:0.3, v/v/v). humanjournals.comresearchgate.net Another system used acetonitrile-chloroform-diethylamide (750:250:0.2) for the baseline resolution of (Z)- and (E)-doxepin isomers. humanjournals.com

In reverse phase HPLC , the mobile phase typically consists of an aqueous component (often with a buffer or acid modifier) and an organic solvent like acetonitrile (B52724) or methanol. The choice between acetonitrile and methanol can significantly impact the separation of isomers. For instance, using methanol as the organic solvent was found to enable the separation of the (E) and (Z) isomers of Doxepin on both Luna Omega C18 and Kinetex Biphenyl columns, which was not achieved with acetonitrile. phenomenex.com This is likely due to the increased retention and interaction with the stationary phase when using the weaker elution solvent, methanol. phenomenex.com A mobile phase of methanol-water-formic acid (600:400:0.5, v/v) has been used with a C18 column for the analysis of doxepin and desmethyldoxepin. humanjournals.comresearchgate.netresearchgate.net The pH of the mobile phase can also be adjusted, for example, a mobile phase of acetonitrile and a buffer of octane-1-sulphonic acid in water with the pH adjusted to 2.5 with OPA has been reported. humanjournals.com

Optimization of the mobile phase flow rate is also important, with a balance sought between analysis time and separation efficiency. unair.ac.id

Interactive Table: Mobile Phase Compositions for HPLC Analysis

| HPLC Mode | Stationary Phase | Mobile Phase Composition | Analytes Separated | Reference |

| Normal Phase | Silica | Hexane-methanol-nonylamine (95:5:0.3, v/v/v) | (E)- and (Z)-Doxepin, (E)- and (Z)-Desmethyldoxepin | humanjournals.comresearchgate.net |

| Normal Phase | Silica | Acetonitrile-chloroform-diethylamide (750:250:0.2) | (Z)- and (E)-Doxepin | humanjournals.com |

| Reverse Phase | Kinetex Biphenyl | Methanol-based | (E)- and (Z)-Doxepin | phenomenex.com |

| Reverse Phase | Luna C18 | Methanol-water-formic acid (600:400:0.5, v/v) | Doxepin and Desmethyldoxepin | humanjournals.comresearchgate.netresearchgate.net |

| Reverse Phase | C18 | Acetonitrile:Buffer (40:60 v/v) with octane-1-sulphonic acid, pH 2.5 | Doxepin | humanjournals.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique used for the quantitative analysis of this compound, often in biological matrices. nih.govmdpi.com

Due to the polar nature of this compound, derivatization is often necessary to increase its volatility and thermal stability, making it amenable to GC analysis. sigmaaldrich.comjfda-online.com This process involves chemically modifying the analyte to form a less polar and more volatile derivative.

A common derivatization strategy for this compound and other tricyclic antidepressant metabolites involves acylation. researchgate.netnih.gov Trifluoroacetic anhydride (B1165640) (TFAA) is a frequently used reagent for this purpose. researchgate.netresearchgate.netnih.gov The derivatization with TFAA targets the secondary amine group of Desmethyldoxepin, forming a trifluoroacetyl derivative that is more suitable for GC-MS analysis. researchgate.netnih.gov In some methods, in-situ derivatization is performed, where the derivatizing agent, such as acetic anhydride, is added directly to the sample matrix. mdpi.com This can simplify the sample preparation process. mdpi.com

For quantitative analysis using GC-MS, selected ion monitoring (SIM) is a powerful technique that enhances sensitivity and selectivity. scioninstruments.com Instead of scanning the entire mass spectrum, the mass spectrometer is set to detect only a few specific ions that are characteristic of the analyte of interest. scioninstruments.comcuni.cz This significantly reduces background noise and improves the signal-to-noise ratio, allowing for lower limits of detection and quantification. scioninstruments.com

In the analysis of this compound, specific ions of its derivatized form are monitored. researchgate.netnih.govoup.com For instance, after derivatization with TFAA, characteristic ion pairs are selected for the resolved isomers of N-desmethyldoxepin for quantification. researchgate.net One study reported monitoring the ions m/z 116 and 337 for desmethyldoxepin. oup.com The use of an internal standard, such as doxepin-d3, with its own set of monitored ions (e.g., m/z 61 and 282), is essential for accurate quantification. oup.comnih.gov This approach has been successfully applied to determine the concentrations of doxepin and desmethyldoxepin in various samples, including microsomal incubation mixtures and hair. nih.govoup.comnih.gov The linearity of calibration curves for desmethyldoxepin using GC-MS with SIM has been demonstrated over a range of concentrations, with high correlation coefficients. nih.govnih.gov

Interactive Table: GC-MS Parameters for this compound Analysis

| Parameter | Details | Reference |

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) | researchgate.netresearchgate.netnih.gov |

| Monitored Ions for Desmethyldoxepin | m/z 116, 337 | oup.com |

| Internal Standard | Doxepin-d3 | oup.comnih.gov |

| Monitored Ions for Internal Standard | m/z 61, 282 | oup.com |

| Column Type | DB-17, HP-5MS | researchgate.netoup.comcaldic.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of this compound in biological fluids. humanjournals.com This technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection of tandem mass spectrometry, making it ideal for analyzing complex mixtures. humanjournals.comthermofisher.com

One of the primary advantages of LC-MS/MS is its ability to achieve high sensitivity and specificity. humanjournals.com For this compound (also known as Nordoxepin), methods have been developed with lower limits of quantification (LLOQ) in the low picogram per milliliter (pg/mL) range, which is crucial for pharmacokinetic studies. For instance, a validated method demonstrated an LLOQ of 5.00 pg/mL for Nordoxepin in human plasma. bvsalud.org Another study established an LLOQ of 0.178 ng/mL for desmethyldoxepin in plasma. researchgate.net

This high sensitivity is paired with exceptional specificity, which arises from the use of Multiple Reaction Monitoring (MRM). researchgate.net In MRM, a specific precursor ion of the target analyte is selected and fragmented, and then a specific product ion is monitored. This process effectively filters out interferences from the complex biological matrix, such as plasma, serum, or urine, ensuring that the detected signal is unique to the compound of interest. lcms.czhpst.cz The chromatographic separation further prevents potential interference from isobaric compounds, which have the same mass but different structures. lcms.cz

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of this compound. wa.gov It is typically operated in positive ion mode, which generates the protonated molecular ion [M+H]⁺. researchgate.netwaters.com This precursor ion is then subjected to collision-induced dissociation (CID) in the mass spectrometer to produce characteristic product ions. wikipedia.org

The selection of specific precursor-to-product ion transitions is fundamental to the MRM method. For this compound (Nordoxepin), a common transition is from the protonated precursor ion with a mass-to-charge ratio (m/z) of 266.0 to a product ion of m/z 107.0. bvsalud.orgnih.gov This fragmentation is characteristic and provides the basis for its unambiguous identification and quantification.

| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Reference |

|---|---|---|---|

| This compound (Nordoxepin) | 266.0 / 266.2 / 266.3 | 107.0 / 107.1 / 106.9 | bvsalud.orgresearchgate.netnih.gov |

| Doxepin (Parent Compound) | 280.1 / 280.2 / 280.4 | 107.0 / 107.1 | bvsalud.orgresearchgate.net |

Sample Preparation and Extraction Protocols for Biological Matrices

Effective sample preparation is a critical prerequisite for reliable LC-MS/MS analysis. The primary goals are to remove proteins and other interfering substances from the biological matrix, concentrate the analyte, and transfer it into a solvent compatible with the LC system. The main techniques employed for this compound are solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT). researchgate.nethpst.czwa.gov

Solid-phase extraction is a highly effective and widely used technique for cleaning and concentrating tricyclic antidepressants and their metabolites from biological samples. wa.govoup.com The process involves passing the sample through a cartridge containing a solid sorbent that retains the analytes. wa.gov

For this compound, which is a basic compound, mixed-mode or polymeric reversed-phase cartridges are often employed. tandfonline.com A typical SPE protocol includes the following steps:

Conditioning: The SPE cartridge (e.g., Oasis HLB or C18) is conditioned with methanol followed by water or a buffer to activate the sorbent. oup.comtandfonline.com

Loading: The pre-treated biological sample (e.g., plasma diluted with a buffer) is loaded onto the cartridge. wa.gov

Washing: The cartridge is washed with a series of solvents (e.g., water, diluted acid, or methanol) to remove interfering compounds while the analytes remain bound to the sorbent. oup.com

Elution: The retained analytes, including this compound, are eluted from the cartridge using a small volume of an organic solvent or a mixture, often made basic with ammonium (B1175870) hydroxide. oup.com

SPE methods can achieve high and reproducible recoveries, often exceeding 90%, with the added benefit of producing very clean extracts, which can enhance the longevity of the analytical column and mass spectrometer. tandfonline.comtandfonline.com

Liquid-liquid extraction is a classic sample preparation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com For basic compounds like this compound, the pH of the aqueous sample (e.g., plasma) is adjusted to an alkaline state (pH > 9) to neutralize the amine group, making the molecule less polar and more soluble in an organic solvent. mdpi.com

Commonly used extraction solvents include methyl tert-butyl ether, hexane-isoamyl alcohol mixtures, or ethyl acetate. researchgate.netresearchgate.netnih.gov The process involves vigorous mixing of the sample with the organic solvent, followed by centrifugation to separate the layers. The organic layer containing the analyte is then removed, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system. scielo.br LLE methods for this compound have demonstrated good recovery, with reported values around 75% to 88%. bvsalud.orgresearchgate.net

| Extraction Method | Typical Solvents/Materials | Average Recovery for Desmethyldoxepin | Key Characteristics | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Polymeric (e.g., Oasis HLB), C18 cartridges; Methanol, Acetonitrile, Ammonium Hydroxide | >94% | High recovery, clean extracts, can be automated. | tandfonline.comtandfonline.com |

| Liquid-Liquid Extraction (LLE) | Methyl tert-butyl ether, Hexane-isoamyl alcohol, Ethyl acetate | 75% - 99.1% | Effective cleanup, requires pH optimization, can be labor-intensive. | bvsalud.orgresearchgate.netnih.gov |

| Protein Precipitation (PPT) | Acetonitrile, Methanol | Not specifically reported, but part of a successful method | Fast, simple, less clean (potential for matrix effects). | lcms.czwaters.comresearchgate.net |

Protein precipitation is the simplest and fastest method for sample preparation. lcms.cz It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma or serum sample in a specific ratio (e.g., 3:1 solvent-to-sample). lcms.czwaters.com The solvent denatures and precipitates the proteins, which are then removed by centrifugation. waters.com

The resulting supernatant, containing the analyte, can be directly injected or further diluted before analysis. lcms.cz While this method is rapid and cost-effective, it is less efficient at removing other endogenous components like phospholipids, which can lead to significant matrix effects and potentially compromise the accuracy of the assay. researchgate.net Therefore, while useful for high-throughput screening, it may require more extensive method development to mitigate interferences compared to SPE or LLE. hpst.cz

Validation of Analytical Methods for Research Application

The validation of analytical methods is a critical process in research to ensure that the data generated are reliable, accurate, and reproducible. For the quantification and characterization of this compound, the primary active metabolite of doxepin, analytical methods are rigorously validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH). This validation process confirms that the analytical procedure is suitable for its intended purpose. The key parameters assessed during validation include linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), and analyte stability.

Assessment of Linearity, Accuracy, and Precision

The performance of an analytical method is fundamentally defined by its linearity, accuracy, and precision. These parameters ensure that measurements are proportional to the concentration of the analyte and are both correct and consistent.

Linearity demonstrates that the method's response is directly proportional to the concentration of this compound over a specified range. This is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r²) of the resulting calibration curve. A high correlation coefficient, generally ≥0.99, indicates a strong linear relationship.

Accuracy refers to the closeness of the measured value to the true value. It is often expressed as the percentage of recovery of a known amount of analyte spiked into a sample matrix or as a percentage of bias.

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision).

Various high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been validated for the analysis of desmethyldoxepin isomers. For instance, a stereoselective HPLC method demonstrated linearity for each isomer over a range of 1–200 ng/mL in plasma and 1–400 ng/mL in urine. wikipedia.org A highly sensitive LC-MS/MS method established a linear dynamic range for nordoxepin (desmethyldoxepin) of 5.00–1300 pg/mL in human plasma, with a correlation coefficient (r²) of ≥0.9993. bidd.group For hair analysis using gas chromatography-mass spectrometry (GC-MS), linearity was established from 0.25 to 20 ng/mg with a correlation coefficient of 0.985 for desmethyldoxepin. wikidata.org

The table below summarizes validation data from representative studies on desmethyldoxepin.

| Parameter | Matrix | Method | Range | Accuracy | Precision (%CV) | Reference |

| Linearity | Plasma | HPLC | 1–200 ng/mL | 97.57 ± 2.06% | 4.38 ± 3.24% | nih.gov |

| Linearity | Urine | HPLC | 1–400 ng/mL | 97.64 ± 3.32% | 5.26 ± 1.83% | nih.gov |

| Linearity | Plasma | LC-MS/MS | 5.00–1300 pg/mL | 91.7%–101.0% (Inter-batch) | ≤ 8.3% (Intra- & Inter-batch) | bidd.group |

| Linearity | Hair | GC-MS | 0.25–20 ng/mg | 98.5% (Intra-day, 2 ng/mg) | 12.18% (Intra-day, 2 ng/mg) | wikidata.org |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. The limit of quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. fishersci.ca These sensitivity parameters are crucial for studies involving low concentrations of this compound, particularly in biological matrices.

Several analytical techniques have demonstrated high sensitivity for the quantification of desmethyldoxepin isomers. An HPLC method was reported to have an LOQ of 1 ng/mL for each isomer in both plasma and urine. wikipedia.org A more sensitive LC-MS/MS method for the simultaneous determination of doxepin and desmethyldoxepin in plasma established a lower limit of quantification (LLOQ) of 0.178 ng/mL for desmethyldoxepin. mims.com For bioequivalence studies, an even more sensitive LC-MS/MS method achieved an LLOQ of 5.00 pg/mL for nordoxepin in human plasma. bidd.group In forensic applications, a UPLC-MS/MS method for a panel of 27 antidepressants reported an LOQ for desmethyldoxepin between 2.5 and 10 ng/mL and an LOD between 0.2 and 10 ng/mL. nih.gov For hair analysis, the LOQ for desmethyldoxepin was established at 0.25 ng/mg. wikidata.org

The table below presents the LOD and LOQ values for desmethyldoxepin from various studies.

| Method | Matrix | LOD | LOQ/LLOQ | Reference |

| HPLC | Plasma/Urine | - | 1 ng/mL | wikipedia.orgnih.gov |

| LC-MS/MS | Plasma | - | 0.178 ng/mL | mims.com |

| LC-MS/MS | Plasma | - | 5.00 pg/mL | bidd.group |

| GC-MS | Hair | - | 0.25 ng/mg | wikidata.org |

| UPLC-MS/MS | Plasma | 0.2-10 ng/mL | 2.5-10 ng/mL | nih.gov |

Evaluation of Analyte Stability in Stored Samples

Analyte stability is a critical component of method validation, ensuring that the concentration of this compound does not change from the time of sample collection to the time of analysis. Stability is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term storage at room temperature or 4°C, and long-term storage under frozen conditions (-20°C or -80°C).

Studies have confirmed the stability of desmethyldoxepin in biological samples under typical storage conditions. One study reported no evidence of degradation for this compound in plasma and urine after stability tests under three different storage conditions. nih.gov Another study demonstrated that standards and controls of desmethyldoxepin in drug-free serum are stable for at least six months when stored frozen. nih.gov In a separate investigation, processed samples containing various antidepressants, including desmethyldoxepin, were found to be stable in the autosampler for 24 hours. nih.gov For stock solutions, nordoxepin hydrochloride is reported to be stable for 6 months at -80°C or 1 month at -20°C. ncats.io This robust stability is essential for the integrity of quantitative studies, especially those involving batch analysis or long-term sample storage.

Application in Quantitative Studies of Desmethyldoxepin Isomers

Validated analytical methods are widely applied in quantitative studies to understand the pharmacokinetics and metabolism of doxepin and its isomers. These applications range from analyzing concentrations in various biological fluids and tissues to investigating metabolic pathways in controlled in vitro environments.

Analysis in Animal Tissues and Fluids (e.g., Plasma, Urine, Cerebrospinal Fluid, Hair)

The quantification of this compound and its Z-isomer in biological matrices is fundamental to pharmacokinetic research.

Plasma and Serum: Plasma is the most frequently used matrix for therapeutic drug monitoring and pharmacokinetic studies. Numerous HPLC and LC-MS/MS methods have been developed for the simultaneous measurement of doxepin and desmethyldoxepin isomers in plasma. wikipedia.orgbidd.groupmims.comiiab.me These methods, which often involve liquid-liquid extraction or solid-phase extraction for sample clean-up, are sensitive enough to be used in bioequivalence and drug interaction studies. bidd.groupwikipedia.org

Hair: Hair analysis offers a non-invasive method for detecting long-term drug exposure. A GC-MS method has been used to detect and quantify doxepin and desmethyldoxepin in hair samples from patients. wikidata.org This application is particularly useful in forensic toxicology to assess a history of drug use. wikidata.org

Tissues: Postmortem toxicological analysis often involves the quantification of drugs in various tissues to aid in determining the cause of death. Studies have measured the concentrations of doxepin and nordoxepin in tissues such as the liver and lungs, with the liver being a primary tissue for analysis due to its role in metabolism. uni.lu High concentrations have been observed in lung tissue, and the combined concentrations in blood and tissues can provide a more accurate interpretation in forensic cases. uni.lu

Quantification in In Vitro Systems (e.g., Liver Microsomal Incubations)

In vitro systems, particularly human liver microsomes, are indispensable tools for studying the metabolic pathways of drugs in a controlled setting. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many drugs, including the N-demethylation of doxepin to desmethyldoxepin and subsequent hydroxylation. wikipedia.orgwikipedia.orgmims.comfishersci.ca

Stereoselective analytical methods, such as GC-MS, have been developed to measure the formation of (E)- and (Z)-desmethyldoxepin and their hydroxylated metabolites in microsomal incubation mixtures. nih.govwikipedia.org These studies have revealed important aspects of doxepin metabolism:

Enzyme Kinetics: Researchers have determined the kinetic parameters (K_m and V_max) for the formation of desmethyldoxepin isomers, finding that multiple enzymes are involved in the N-demethylation process. wikipedia.orgmims.com

CYP Enzyme Identification: By using specific chemical inhibitors and recombinant human CYP enzymes, studies have identified the key enzymes responsible for doxepin metabolism. Doxepin hydroxylation is exclusively stereospecific for the E-isomer and is predominantly catalyzed by CYP2D6. wikipedia.orgmims.com The N-demethylation to both (E)- and (Z)-desmethyldoxepin involves CYP1A and CYP3A4. wikipedia.orgmims.com

Metabolic Consumption: "Metabolic consumption" experiments, which measure the disappearance of the parent drug over time, have shown that the consumption of (E)-doxepin is greater than that of (Z)-doxepin in liver microsomes with active CYP2D6. wikipedia.orgmims.com Furthermore, CYP2D6 activity leads to the consumption of (E)-N-desmethyldoxepin, while (Z)-N-desmethyldoxepin appears to be a terminal oxidative metabolite with limited further metabolism. wikipedia.orgmims.com

These in vitro findings are crucial for explaining in vivo observations, such as the different plasma ratios of the (E)- and (Z)-isomers of desmethyldoxepin compared to the parent drug. wikipedia.org The data from these quantitative studies provide a deeper understanding of the stereoselective disposition of doxepin and its active metabolite, this compound.

Use as an Analytical Reference Standard in Pharmaceutical Research

This compound, the E-isomer of the primary active metabolite of doxepin, serves as a critical analytical reference standard in pharmaceutical research and development. Its availability as a high-purity, well-characterized material is essential for the accurate quantification and characterization of doxepin and its metabolites in various analytical contexts. Commercial suppliers provide this compound as a certified reference material, often with comprehensive characterization data and traceability to pharmacopeial standards, ensuring its suitability for regulatory-compliant analytical method development and validation. synzeal.comaquigenbio.com

The primary application of this compound as a reference standard lies in the development and validation of analytical methods for pharmacokinetic, bioequivalence, and metabolism studies of doxepin. nih.govpharmgkb.org Since doxepin is administered as a mixture of (E)- and (Z)-isomers and is metabolized to the corresponding (E)- and (Z)-isomers of desmethyldoxepin, stereoselective analytical methods are imperative for accurately understanding its disposition in the body. pharmgkb.orgsigmaaldrich.com High-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS) are common techniques that rely on this compound as a reference standard for the simultaneous determination of doxepin and its metabolites in biological matrices such as plasma, serum, and urine. humanjournals.comresearchgate.netresearchgate.net

In the development of these methods, this compound is used to establish calibration curves, determine limits of detection (LOD) and quantification (LOQ), and assess method performance characteristics such as linearity, accuracy, and precision in accordance with ICH guidelines. researchgate.netnih.gov For instance, HPLC methods have been developed for the simultaneous quantification of (E)-doxepin, (Z)-doxepin, this compound, and (Z)-desmethyldoxepin in serum, which is crucial for therapeutic drug monitoring and pharmacokinetic studies. sigmaaldrich.com Similarly, highly sensitive LC-MS/MS methods have been validated for the determination of doxepin and desmethyldoxepin in human plasma for bioequivalence studies, where this compound would serve as a key reference material. nih.gov

The use of this compound as a reference standard is also vital for quality control (QC) applications during the manufacturing of doxepin drug products and for stability studies. synzeal.comaxios-research.com Furthermore, it plays a significant role in the submission of Abbreviated New Drug Applications (ANDAs) for generic doxepin formulations, where demonstrating bioequivalence to the reference listed drug is a key requirement. aquigenbio.comaxios-research.comaccessiblemeds.org Accurate analytical methods, validated using certified reference standards like this compound, are essential for generating the data required for these regulatory submissions. axios-research.comfda.gov

The following tables summarize the application of this compound as a reference standard in various analytical methodologies.

Table 1: Analytical Methods Utilizing this compound Reference Standard

| Analytical Technique | Matrix | Application | Key Findings |

| HPLC | Serum | Simultaneous quantitative determination of E- and Z-doxepin and E- and Z-desmethyldoxepin. nih.govsigmaaldrich.com | Allows for accurate measurement of all four isomeric compounds, crucial for pharmacokinetic monitoring. sigmaaldrich.com |

| LC-MS/MS | Human Plasma | Bioequivalence studies of doxepin formulations. nih.gov | Validated method for determining doxepin and N-desmethyldoxepin concentrations. nih.gov |

| GC-MS | Microsomal Incubation Mixtures | Stereoselective analysis of doxepin and its N-desmethyl and hydroxylated metabolites. researchgate.net | Permits the simultaneous measurement of desmethyldoxepin and hydroxylated metabolites. researchgate.net |

| HPLC | Body Fluids | Quantitative determination of trans-doxepin and desmethyldoxepin. nih.gov | Sensitive and selective assay with a low limit of quantification, suitable for clinical studies. nih.gov |

Structure Activity Relationship Sar and Structural Elucidation Studies of E Desmethyldoxepin

Fundamental Principles of Structure-Activity Correlation for Tricyclic Compounds

The biological activity of tricyclic compounds, including antidepressants like (E)-Desmethyldoxepin, is intrinsically linked to their three-dimensional structure. The fundamental principle of SAR for this class of compounds lies in the specific arrangement of their constituent parts: a tricyclic ring system and a side chain with an amino group. neu.edu.trnih.gov

The tricyclic nucleus, typically composed of two benzene (B151609) rings fused to a central seven- or eight-membered ring, provides the foundational scaffold. neu.edu.tr The angle between the two phenyl rings is a critical determinant of pharmacological activity. For instance, the greater puckering of the central ring in antidepressants compared to antipsychotic phenothiazines results in a smaller angle, which is believed to contribute to their distinct activities. neu.edu.tr The nature of the atoms within the central ring (e.g., carbon, nitrogen, or oxygen) and substitutions on the rings can also modulate the compound's properties. neu.edu.trnih.gov For example, replacing the nitrogen at position 5 with a carbon atom does not significantly affect activity, while substitutions like 3-chloro, 10-methyl, or 10,11-dimethyl can enhance it. neu.edu.tr

The side chain, usually a three-carbon chain attached to the central ring, terminates in a secondary or tertiary amine. neu.edu.tr The length of this chain is crucial, as branching or extending it to four carbons can decrease activity. neu.edu.tr The nature of the substituents on the amino group also plays a significant role; methyl groups tend to increase activity, whereas larger substituents like ethyl groups can reduce activity and increase toxicity. neu.edu.tr

Stereochemical Influence on Pharmacological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, significantly influences the pharmacological potency and selectivity of drugs. ijpsjournal.com For chiral drugs, which can exist as non-superimposable mirror images called enantiomers, often only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active or contribute to side effects. researchgate.netmdpi.com

Comparative Analysis of (E)- and (Z)-Desmethyldoxepin Isomers

This compound and (Z)-Desmethyldoxepin are geometric isomers, or stereoisomers, that differ in the spatial arrangement of substituents around the exocyclic double bond of the dibenzo[b,e]oxepin ring. While commercial doxepin (B10761459) is a mixture of (E)- and (Z)-isomers (approximately 85:15 ratio), the in vivo ratio of the desmethyl metabolites can approach 1:1 due to stereoselective metabolism. pharmgkb.org

The (E)-isomer of desmethyldoxepin is reported to be a more potent inhibitor of serotonin (B10506) reuptake, whereas the (Z)-isomer exhibits greater sedative activity. pharmgkb.org Research indicates that the (Z)-isomer has a significantly higher affinity for the histamine (B1213489) H1 receptor, which likely accounts for its stronger sedative properties. preprints.org In contrast, the (E)-isomer is more readily hydroxylated by the enzyme CYP2D6, leading to a faster metabolism compared to the (Z)-isomer. researchgate.netresearchgate.net This difference in metabolic pathways may contribute to the observed enrichment of the (Z)-N-desmethyldoxepin isomer in the body. researchgate.netresearchgate.net

Role of N-Demethylation in Modifying Receptor Binding and Reuptake Inhibition Profiles

N-demethylation is a primary metabolic pathway for doxepin, leading to the formation of its active metabolite, N-desmethyldoxepin (which exists as (E) and (Z) isomers). drugbank.comdrugs.com This metabolic process, primarily catalyzed by the cytochrome P450 enzyme CYP2C19 with minor contributions from other CYPs, involves the removal of a methyl group from the terminal amine of the side chain. pharmgkb.orgpreprints.orgdrugbank.com

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for understanding the complex relationship between a molecule's structure and its biological activity. wikipedia.org These methods allow for the visualization and analysis of drug-receptor interactions at the atomic level, providing insights that can guide the design of more potent and selective drugs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build mathematical models correlating the chemical structure of a series of compounds with their biological activity. wikipedia.org For tricyclic antidepressants, QSAR studies have been employed to identify key molecular descriptors that influence their activity. oup.comnih.gov These descriptors can include physicochemical properties such as lipophilicity, electronic properties, and steric parameters. researchgate.netoup.com

QSAR models have been developed for tricyclic antidepressants with reasonable success, demonstrating the significant contribution of energy parameters, basicity, and lipophilicity to their activity. oup.comnih.gov For instance, one study established a QSAR model for a set of tricyclic antidepressants with a high correlation coefficient (R² = 0.95), highlighting the predictive power of this approach. oup.comnih.gov Such models can be used to predict the activity of novel compounds and guide the synthesis of more effective drug candidates. researchgate.netresearchgate.net

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand (such as this compound) when bound to a receptor to form a stable complex. nih.govijzi.net This technique helps to visualize the binding mode and identify key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the receptor's active site. researchgate.net For example, docking studies have been used to investigate the interaction of tricyclic antidepressants with targets like the serotonin transporter. humanjournals.com

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor complex, simulating the movement of atoms over time. nih.govmdpi.com This allows for the study of the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the receptor upon binding. mdpi.commdpi.com MD simulations have been instrumental in understanding the activation mechanisms of G-protein coupled receptors, a major class of drug targets. mdpi.com By combining molecular docking and MD simulations, researchers can gain a detailed understanding of the molecular basis of this compound's interaction with its biological targets, further elucidating its structure-activity relationship. nih.gov

Chemical Synthesis and Biocatalytic Production Research of E Desmethyldoxepin and Its Analogues

Established Synthetic Routes to Desmethyldoxepin and its Stereoisomers

The synthesis of desmethyldoxepin isomers has been approached through several established chemical routes, primarily involving either the construction of the tricyclic system followed by side-chain modification or the demethylation of the parent compound, doxepin (B10761459).

One common strategy begins with the Wittig reaction. A patent describes the preparation of desmethyldoxepin by reacting anhydrous 3-methylaminopropyltriphenylphosphonium bromide hydrobromide with 6,11-dihydrodibenz(b,e)oxepin-11-one. google.comnewdrugapprovals.orgnewdrugapprovals.org This method builds the characteristic exocyclic double bond and attaches the side chain in a single key step.

A further synthetic pathway detailed in patent literature starts with doxepin hydrochloride. google.comgoogleapis.com The process involves:

Basification of doxepin hydrochloride and extraction. google.com

Reaction with maleic acid to facilitate the separation of isomers. google.com

A sequence involving N-protection of the target isomer. google.com

Deprotection to yield (E)-desmethyldoxepin. google.com

These routes provide reliable methods for obtaining desmethyldoxepin and its stereoisomers for research and analytical purposes.

Biocatalytic and Microbial Transformation Approaches

Biocatalysis has emerged as a powerful alternative to traditional chemical synthesis for producing drug metabolites. This approach leverages the enzymatic machinery of microorganisms to perform specific and often complex chemical transformations. Fungi, in particular, are widely used as microbial models of mammalian metabolism due to their possession of analogous cytochrome P-450 enzyme systems. wikipedia.orgnih.gov

The use of microbial systems has enabled the production of a wide array of desmethyldoxepin derivatives that are also found in mammalian metabolism. A key study on the biotransformation of doxepin using the filamentous fungus Cunninghamella elegans (ATCC 9245) identified 16 different metabolites, including (E)- and (Z)-N-desmethyldoxepin. nih.gov Beyond simple demethylation, this microbial transformation yielded several other important analogues of desmethyldoxepin. nih.gov

These specific metabolites include:

Hydroxylated Derivatives : The fungal metabolism introduced hydroxyl groups at various positions on the desmethyldoxepin structure. The identified compounds were (E)-2-hydroxy-N-desmethyldoxepin, (E)-3-hydroxy-N-desmethyldoxepin, (E)-4-hydroxy-N-desmethyldoxepin, and both (Z)- and (E)-8-hydroxy-N-desmethyldoxepin. nih.gov In human metabolism, hydroxylation is also a major pathway, predominantly catalyzed by the CYP2D6 enzyme with a strong preference for the E-isomers. caldic.comnih.gov

N-Formyl Derivative : The production of (E)-N-desmethyl-N-formyldoxepin was observed. newdrugapprovals.orgnih.govgoogle.com This compound, chemically named (E)-N-(3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)propyl)-N-methylformamide, represents a Phase I metabolic product. synzeal.com

N-Acetyl Derivative : The fungus also produced (E)-N-acetyl-N-desmethyldoxepin, also known as N-[(3E)-3-Dibenz[b,e]oxepin-11(6H)-ylidenepropyl]-N-methylacetamide. nih.govsynthinkchemicals.comsimsonpharma.com This metabolite is useful as a reference standard in quality control during the production of doxepin. synthinkchemicals.com

The following table summarizes the key desmethyldoxepin analogues produced via biotransformation with Cunninghamella elegans.

| Metabolite Class | Specific Compound | Isomer(s) |

| Demethylated | N-Desmethyldoxepin | (E), (Z) |

| Hydroxylated | 2-Hydroxy-N-desmethyldoxepin | (E) |

| 3-Hydroxy-N-desmethyldoxepin | (E) | |

| 4-Hydroxy-N-desmethyldoxepin | (E) | |

| 8-Hydroxy-N-desmethyldoxepin | (E), (Z) | |

| N-Formylated | N-Desmethyl-N-formyldoxepin | (E) |

| N-Acetylated | N-Acetyl-N-desmethyldoxepin | (E) |

Table based on data from Moody et al., Drug Metabolism and Disposition (1999). nih.gov

The application of fungal strains, particularly Cunninghamella elegans, has proven to be a highly effective strategy for producing metabolites of doxepin, including this compound and its analogues. wikipedia.orgnih.govauctoresonline.org This fungus serves as an excellent microbial model for mammalian metabolism, capable of performing a variety of Phase I (modification) and Phase II (conjugation) xenobiotic transformations. wikipedia.org

In a typical bioproduction setup, cultures of Cunninghamella elegans ATCC 9245 are grown in a suitable medium like Sabouraud dextrose broth. nih.gov After an initial growth period, the parent drug, doxepin hydrochloride, is introduced into the culture. google.com Research has shown that after 96 hours of incubation, C. elegans can metabolize a significant portion (28%) of the initial doxepin dose. nih.gov The transformation occurs without altering the initial 85:15 (E:Z) ratio of the remaining parent drug. nih.gov The resulting metabolites are then isolated from the broth using techniques such as reversed-phase HPLC and identified through spectroscopic analysis like NMR and mass spectrometry. nih.gov

This methodology is valuable because it can generate metabolites that are difficult to synthesize chemically. Six of the metabolites produced by C. elegans were found to be identical to those identified in human metabolism studies, validating its use as a predictive model. nih.gov Furthermore, the fungus produced nine novel metabolites not previously identified in humans, offering new avenues for pharmacological investigation. nih.gov

Development of Novel Synthetic Methodologies

While established routes are effective, research continues into novel synthetic methodologies to improve efficiency, reduce costs, and enhance environmental compatibility.

A recent development focuses on the synthesis of the core tricyclic structure of doxepin. A 2020 study reported a novel and efficient method for synthesizing dibenzo[b,e]oxepin-11(6H)-ones, the ketone precursors to doxepin and its analogues. researchgate.net This method employs a direct intramolecular ortho-acylation of readily available 2-(phenoxymethyl)benzoic acids. The key innovation is the use of a cooperative catalytic system consisting of sustainable iron(II) chloride (FeCl2) and dichloromethyl methyl ether. This protocol demonstrates high regioselectivity and is compatible with a wide range of functional groups, providing the products in good to excellent yields. The utility of this method was demonstrated through a short and scalable synthesis of doxepin. researchgate.net Such advancements in constructing the fundamental scaffold are critical for the future synthesis of this compound and new analogues.

The broader field of pharmaceutical manufacturing is also seeing a shift towards biocatalysis as a novel synthetic tool. firstwordpharma.comrsc.org The use of isolated enzymes or whole-cell biocatalysts offers advantages such as milder reaction conditions and high stereospecificity, which can simplify purification processes and reduce production costs. firstwordpharma.comswissbiotech.org Engineering enzymes for specific transformations is a growing area that could lead to highly optimized and sustainable methods for producing this compound and its derivatives on an industrial scale. firstwordpharma.com

Theoretical and Computational Studies on E Desmethyldoxepin Disposition and Activity

Molecular Dynamics Simulations for Conformational Analysis

While specific molecular dynamics (MD) simulations for (E)-Desmethyldoxepin are not extensively documented in publicly available literature, the conformational landscape of this molecule can be inferred from studies on its parent compound, doxepin (B10761459), and other tricyclic antidepressants. These simulations are crucial for understanding the flexibility of the dibenzoxepine ring system and the orientation of the side chain, which are key determinants of receptor binding and pharmacological activity.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and predicting the reactivity of molecules similar to this compound. While specific DFT studies on this compound are limited, research on doxepin and other dibenzoxepine derivatives provides a solid foundation for understanding its properties.

DFT studies on doxepin have been used to determine optimized molecular geometries and to calculate the energy barriers for ring inversions within the seven-membered ring. These calculations help to identify the most stable conformations and the energetic requirements for transitioning between them. Furthermore, analysis of the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can predict the most likely sites for electrophilic and nucleophilic attack.

For this compound, the nitrogen atom of the secondary amine and the oxygen atom of the ether linkage in the dibenzoxepine ring are expected to be regions of high electron density, making them susceptible to interactions with electrophiles and potential sites for metabolism. The aromatic rings, while generally less reactive, can also undergo metabolic transformations. The calculated electronic properties can be correlated with the compound's reactivity and its interactions with metabolic enzymes.

Table 1: Calculated Electronic Properties of a Representative Dibenzoxepinone Derivative

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| Energy Gap (HOMO-LUMO) | 4.7 eV |

| Dipole Moment | 2.5 D |

Note: Data is illustrative and based on DFT calculations of a structurally related dibenzoxepinone. Actual values for this compound may vary.

Pharmacokinetic Modeling and Simulation for Predictive Research (e.g., Population Pharmacokinetics)

Pharmacokinetic modeling and simulation play a crucial role in understanding and predicting the absorption, distribution, metabolism, and excretion (ADME) of this compound. Population pharmacokinetic (PopPK) studies, often utilizing software like NONMEM, have been conducted on patients treated with doxepin, providing valuable data on its major metabolite, desmethyldoxepin.

One such study retrospectively analyzed therapeutic drug monitoring data from psychiatric patients and developed a one-compartment model for both doxepin and desmethyldoxepin. nih.gov This model identified significant relationships between patient characteristics and pharmacokinetic parameters. Specifically, the volume of distribution (V/F) of desmethyldoxepin was found to be influenced by body weight, while its clearance (CL/F) was correlated with age. nih.gov These findings are instrumental in developing individualized dosing regimens and predicting drug exposure in different patient populations.

Table 2: Key Pharmacokinetic Parameters for Desmethyldoxepin

| Parameter | Value | Reference |

| Elimination Half-life (t½) | ~31 hours | news-medical.net |

| Protein Binding | ~76% | nih.gov |

| Apparent Volume of Distribution (V/F) | Influenced by body weight | nih.gov |

| Apparent Clearance (CL/F) | Influenced by age | nih.gov |

In Silico Tools for Metabolite Prediction and Pathway Elucidation

In silico tools are increasingly used to predict the metabolic fate of drug candidates, helping to identify potential metabolites and elucidate metabolic pathways early in the drug development process. For this compound, these tools can predict the enzymatic reactions it is likely to undergo and the structures of the resulting metabolites.

The primary metabolic pathways for doxepin and its metabolites are N-demethylation and hydroxylation, followed by glucuronidation. news-medical.netnih.gov this compound is formed from the N-demethylation of (E)-doxepin, a reaction primarily catalyzed by the cytochrome P450 isoenzyme CYP2C19, with minor contributions from CYP1A2 and CYP2C9. news-medical.netnih.gov this compound itself is a substrate for further metabolism, primarily through hydroxylation mediated by CYP2D6. news-medical.netnih.gov

Various in silico platforms can model these metabolic transformations. These tools can be broadly categorized into:

Expert systems: These are knowledge-based systems that use a set of predefined biotransformation rules derived from experimental data.

Machine learning models: These models are trained on large datasets of known metabolic reactions to predict the likelihood of a particular site on a molecule being metabolized.

Quantum mechanical methods: These approaches calculate the activation energies for different metabolic reactions, providing a more fundamental prediction of metabolic lability.

By inputting the structure of this compound into these programs, researchers can generate a ranked list of potential metabolites. These predictions can then guide the design of in vitro and in vivo metabolism studies to confirm the identity and quantify the formation of these metabolites. This in silico approach accelerates the process of understanding the complete metabolic profile of this compound, which is crucial for assessing its efficacy and safety.

Table 3: Common In Silico Approaches for Metabolite Prediction

| Approach | Description |

| Rule-Based Systems | Utilizes a database of known metabolic reactions and transformation rules to predict potential metabolites. |